Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate

Description

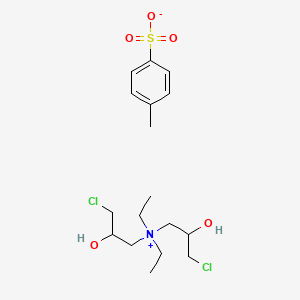

Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate is a quaternary ammonium salt characterized by two 3-chloro-2-hydroxypropyl groups attached to a diethylammonium cation, paired with a toluene-p-sulphonate counterion. The compound’s structure confers both hydrophilic (hydroxy groups) and lipophilic (chloro and ethyl groups) properties, making it suitable for applications such as phase transfer catalysis, antimicrobial agents, or intermediates in organic synthesis .

Properties

CAS No. |

85005-94-3 |

|---|---|

Molecular Formula |

C17H29Cl2NO5S |

Molecular Weight |

430.4 g/mol |

IUPAC Name |

bis(3-chloro-2-hydroxypropyl)-diethylazanium;4-methylbenzenesulfonate |

InChI |

InChI=1S/C10H22Cl2NO2.C7H8O3S/c1-3-13(4-2,7-9(14)5-11)8-10(15)6-12;1-6-2-4-7(5-3-6)11(8,9)10/h9-10,14-15H,3-8H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

InChI Key |

ASQPAZOHJBRJBC-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](CC)(CC(CCl)O)CC(CCl)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-chloro-2-hydroxypropyl Quaternary Ammonium Salt

- Raw Materials : Epoxy chloropropane (industrial grade, 99%), diethylamine or trimethylamine aqueous solution (20–40%), hydrochloric acid (36–38%), and water as solvent.

- Catalysts : Quaternary ammonium salts such as dodecyl trimethyl ammonium chloride, dodecylbenzyl alkyl dimethyl ammonium chloride, benzyl trimethyl ammonium chloride, or mixtures thereof are used as catalysts at 0.1–3% weight of total feed.

- Reaction Conditions :

- Temperature: 5–40 °C, preferably 23–28 °C.

- pH: Adjusted to 6.5–9.5, optimally 7–8.

- Reaction time: 1.5–4.5 hours, typically 1.6–2.4 hours.

- Procedure :

- Mix aqueous amine solution with hydrochloric acid in a jacketed reactor equipped with a condenser and electric mixer.

- Cool the mixture below 40 °C and adjust pH to 7–8.

- Add catalyst and dissolve completely.

- Add epoxy chloropropane slowly under vigorous stirring, maintaining temperature between 5–40 °C.

- Allow reaction to proceed for 1.5–4.5 hours.

- Remove moisture and impurities by vacuum distillation or air distillation.

- Obtain the quaternary ammonium salt as a white solid or solution with purity >97% and yield >98% based on epoxy chloropropane.

Formation of Bis(3-chloro-2-hydroxypropyl)diethylammonium Cation

Salt Formation with p-Toluenesulfonic Acid

- The final step involves neutralization of the quaternary ammonium hydroxide or chloride intermediate with p-toluenesulfonic acid to form the toluene-p-sulphonate salt.

- This step is typically conducted in aqueous or alcoholic solution under mild conditions to precipitate or crystallize the final product.

Reaction Parameters and Optimization

| Parameter | Range/Value | Notes |

|---|---|---|

| Epoxy chloropropane purity | 99% industrial grade | High purity ensures better yield |

| Amine concentration | 20–40% aqueous solution | Controls reaction rate and selectivity |

| Hydrochloric acid concentration | 36–38% | Used to form amine hydrochloride salt |

| Catalyst type | Quaternary ammonium salts | Enhances reaction rate and selectivity |

| Catalyst loading | 0.1–3% (weight) | Optimized for yield and purity |

| Temperature | 5–40 °C (optimal 23–28 °C) | Controls reaction kinetics |

| pH | 6.5–9.5 (optimal 7–8) | Maintains amine protonation state |

| Reaction time | 1.5–4.5 hours (optimal 1.6–2.4) | Ensures complete conversion |

| Product purity | >97% | Verified by analytical methods |

| Product yield | >98% | Based on epoxy chloropropane |

Research Findings and Analytical Data

- The process yields a high-purity product with minimal impurities, confirmed by chromatographic and spectroscopic methods.

- The use of quaternary ammonium salt catalysts significantly improves reaction efficiency and product purity.

- Control of pH and temperature is critical to avoid side reactions such as polymerization or hydrolysis of epoxy chloropropane.

- Vacuum distillation effectively removes unreacted starting materials and water, facilitating isolation of the solid product.

- The final toluene-p-sulphonate salt exhibits good stability and solubility properties suitable for industrial applications.

Chemical Reactions Analysis

Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to form alcohols or amines.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate is a quaternary ammonium compound with surfactant properties that allows it to modify surfaces, leading to use in various industrial applications. The unique structure of this compound, featuring chloropropyl and hydroxyl functional groups, enhances its reactivity and biological activity compared to similar compounds.

Scientific Research Applications

- Antimicrobial Formulations: this compound exhibits antimicrobial properties and effectiveness against various bacterial strains. Its surfactant nature likely disrupts microbial cell membranes.

- Cell Membrane Interaction Studies: The compound interacts with cell membranes, potentially altering permeability and leading to cell lysis in susceptible organisms. It can also interact with other compounds to enhance or inhibit biological activity, making it of interest for pharmacological studies.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzalkonium Chloride | Quaternary ammonium compound | Broad-spectrum antimicrobial activity |

| Cetyltrimethylammonium Bromide | Long-chain quaternary ammonium | Strong surfactant properties |

| Dodecylbenzenesulfonic Acid | Sulfonic acid derivative | Primarily used as a surfactant |

| Bis(2-hydroxyethyl)dimethylammonium Toluene-p-Sulfonate | Contains ethylene glycol units | Less reactive than bis(3-chloro-2-hydroxypropyl)diethylammonium |

Case Studies

While specific case studies on this compound are not available in the search results, research indicates its potential in various applications:

- Antimicrobial Applications: Due to its effectiveness against bacterial strains, this compound is a candidate for antimicrobial formulations.

- Surfactant Applications: The compound's surfactant properties make it useful in industrial applications for surface modification.

- Pharmaceutical Research: Its interactions with biological systems and potential to alter cell membrane permeability suggest uses in pharmacological studies.

Mechanism of Action

The mechanism of action of Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiators are its chloro-hydroxypropyl substituents, diethylammonium core, and toluene-p-sulphonate counterion. Below is a comparative analysis with analogous quaternary ammonium salts:

Table 1: Structural and Functional Comparison

*Molecular weights estimated based on structural formulae.

Physicochemical Properties

- Solubility : The toluene-p-sulphonate counterion enhances stability and reduces hygroscopicity compared to chloride salts . Chloro-hydroxypropyl groups increase lipophilicity, whereas hydroxyethyl or benzyloxycarbonyl substituents improve water solubility .

- Thermal Stability : Tetrabutylammonium salts (e.g., Bu₄NBr) exhibit high thermal stability in alkaline media , suggesting that bulky substituents (e.g., dodecyl in ) may further enhance stability.

Biological Activity

Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate (CAS No. 85005-94-3) is a quaternary ammonium compound with notable biological activity, particularly in antimicrobial applications. This compound has garnered attention in various fields, including pharmaceuticals and biochemistry, due to its unique structure and properties.

Chemical Structure and Properties

- Molecular Formula : C17H29Cl2NO5S

- Molecular Weight : 430.4 g/mol

- IUPAC Name : bis(3-chloro-2-hydroxypropyl)-diethylazanium;4-methylbenzenesulfonate

The compound features a diethylammonium core substituted with two 3-chloro-2-hydroxypropyl groups and a toluene-p-sulphonate moiety, contributing to its amphiphilic nature, which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that this compound could be a viable candidate for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance.

The mechanism by which this compound exerts its antimicrobial effects involves:

- Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged components of microbial membranes, leading to structural destabilization.

- Cell Lysis : Once the membrane integrity is compromised, essential cellular functions are disrupted, resulting in cell death.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on Efficacy Against Biofilms :

- A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against biofilms formed by Staphylococcus aureus. The results demonstrated a significant reduction in biofilm biomass when treated with the compound at sub-MIC concentrations.

-

In Vivo Studies :

- In animal models, this compound was tested for its potential as a topical antimicrobial agent. Results showed that it significantly reduced infection rates in wounds infected with resistant strains of bacteria, highlighting its therapeutic potential.

Safety and Toxicity

While this compound shows promising biological activity, safety assessments are critical. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further research is needed to fully understand its safety profile.

Q & A

Q. How to address conflicting spectroscopic data when characterizing this compound?

- Methodological Answer : For ambiguous NMR signals (e.g., overlapping diastereotopic protons), employ 2D techniques (HSQC, HMBC) to resolve connectivity. Compare experimental IR/Raman spectra with simulated spectra from computational vibrational analysis. Replicate measurements across multiple instruments/labs to rule out calibration errors .

Q. What steps should be taken if computational models fail to predict experimental reaction yields?

- Methodological Answer : Reassess model assumptions (e.g., solvent dielectric constant, implicit vs. explicit solvation). Incorporate machine learning (ML) algorithms trained on analogous quaternary ammonium salts to identify hidden variables (e.g., counterion effects). Validate with microreactor experiments to isolate kinetic vs. thermodynamic control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.